2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine
CAS No.: 575478-82-9
Cat. No.: VC7918565
Molecular Formula: C13H14ClN3O
Molecular Weight: 263.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 575478-82-9 |
|---|---|
| Molecular Formula | C13H14ClN3O |
| Molecular Weight | 263.72 g/mol |
| IUPAC Name | 2-chloro-N-(4-propan-2-yloxyphenyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H14ClN3O/c1-9(2)18-11-5-3-10(4-6-11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17) |
| Standard InChI Key | FNXUCKVUHGRJFB-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl |
Introduction
Chemical Identity and Molecular Properties
IUPAC Nomenclature and Structural Features
2-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine consists of a pyrimidine core substituted at position 2 with a chlorine atom and at position 4 with an amino group bearing a 4-isopropoxyphenyl moiety. The IUPAC name reflects this substitution pattern:
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Pyrimidine ring: Positions 2 (Cl), 4 (NH-linked aryl group).
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4-Isopropoxyphenyl group: A phenyl ring substituted with an isopropoxy group at the para position.
The molecular formula is C₁₃H₁₅ClN₄O, with a molecular weight of 282.74 g/mol (calculated from atomic masses). Key structural features include:
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Planarity: The pyrimidine ring is nearly planar, as observed in related 2-chloropyrimidin-4-amine derivatives .
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Hydrogen-bonding capacity: The amino group (-NH-) and pyrimidine nitrogen atoms enable intermolecular interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₄O |
| Molecular Weight | 282.74 g/mol |
| Hydrogen Bond Donors | 2 (NH, NH) |
| Hydrogen Bond Acceptors | 4 (pyrimidine N, O) |
| LogP (Predicted) | ~3.2 (estimated via analogy) |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via sequential nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidine:
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Amination at C4: Reaction with 4-isopropoxyaniline to introduce the arylaminyl group.
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Retention of Cl at C2: Selective substitution at C4 due to the higher reactivity of the C4 position in dichloropyrimidines .
Experimental Protocol (Inferred from Analogous Systems)
Step 1: Synthesis of 4-Chloro-N-(4-isopropoxyphenyl)pyrimidin-2-amine
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Reactants: 2,4-Dichloropyrimidine (1.0 equiv), 4-isopropoxyaniline (1.2 equiv).
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Outcome: Selective substitution at C4 yields the intermediate.
Step 2: Purification and Characterization
Structural and Crystallographic Insights
Hydrogen-Bonding Networks
In related 2-chloropyrimidin-4-amine derivatives, molecules form inversion dimers via N–H⋯N hydrogen bonds, creating 2D networks . For 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine:
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N–H⋯N Interactions: Between the amino group and pyrimidine N1/N3 atoms.
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C–H⋯O Contacts: Likely between the isopropoxy oxygen and aromatic C–H groups.
Table 2: Key Bond Lengths and Angles (Analogous to )
| Parameter | Value (Å or °) |
|---|---|
| Cl–C2 | 1.7518 |
| N1–C2 | 1.312 |
| N2–C4 | 1.322 |
| C4–N–C(aryl) | 123.11 |
Biological and Industrial Applications
Agrochemical Relevance
The isopropoxy group enhances lipophilicity, potentially improving bioavailability in plant systems .
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